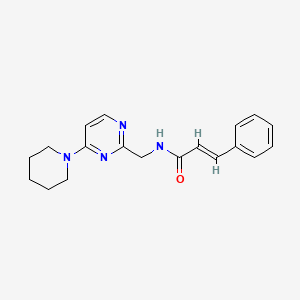

N-((4-(pipéridin-1-yl)pyrimidin-2-yl)méthyl)cinnamamide

Vue d'ensemble

Description

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide is a compound that features a piperidine ring, a pyrimidine ring, and a cinnamamide moiety

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily investigated for its anticancer properties . Preliminary studies suggest that N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide may inhibit specific kinases involved in cancer cell proliferation, thereby exhibiting potential anticancer effects. The structural components of the compound facilitate interactions with various molecular targets within cells, which is crucial for its therapeutic potential.

Table 1: Biological Activities of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits kinases related to cancer cell proliferation | |

| Antiviral | Potential activity against viral infections | |

| Antimicrobial | Broad-spectrum activity against microbial pathogens |

Synthesis and Derivatives

The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide typically involves multiple steps, allowing for the derivation of various analogs and derivatives that may exhibit different biological activities. This versatility in synthetic organic chemistry is essential for producing the compound in sufficient quantities for biological testing and application.

Synthetic Route Overview

- Starting Materials : The synthesis begins with readily available piperidine and pyrimidine derivatives.

- Reagents : Various coupling agents and solvents are utilized to facilitate the reaction.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of derivatives of cinnamamide, including those containing piperidine and pyrimidine moieties. These compounds are being evaluated for their potential to protect neuronal cells from damage, suggesting a broader therapeutic application beyond oncology .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide in various experimental settings:

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer models. The mechanism was linked to the inhibition of specific signaling pathways critical for cell survival and proliferation.

Case Study 2: Antiviral Properties

In vitro evaluations indicated that N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide showed promising results against HIV strains, particularly those resistant to existing therapies. The compound's ability to inhibit HIV reverse transcriptase was noted as a key mechanism of action .

Mécanisme D'action

Target of Action

It is known that piperidine derivatives play a significant role in the pharmaceutical industry . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Mode of Action

For example, Imatinib, a therapeutic agent to treat leukemia, binds to an inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities and pharmacological applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide typically involves the reaction of 4-(piperidin-1-yl)pyrimidine with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress .

Analyse Des Réactions Chimiques

Types of Reactions

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

- Piperine

- Evodiamine

- Matrine

- Berberine

- Tetrandine

Uniqueness

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide is unique due to its specific combination of a piperidine ring, a pyrimidine ring, and a cinnamamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, focusing on its anticancer, antimicrobial, and antiviral properties, alongside relevant research findings and case studies.

Structural Overview

The compound features a piperidine ring , a pyrimidine ring , and a cinnamamide moiety . This specific combination allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.

1. Anticancer Properties

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide has been primarily studied for its anticancer effects . Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation. The compound's mechanism of action involves binding to these kinases, which leads to reduced tumor growth.

Case Study:

In a xenograft mouse model, treatment with N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide significantly inhibited tumor growth compared to control groups, with no significant systemic toxicity observed. The compound's IC50 values indicate its potency in inhibiting cancer cell lines, particularly those associated with melanoma and other solid tumors.

2. Antimicrobial Activity

Research has indicated that N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide exhibits antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (ATCC 35903) | 458.15 µM |

| Pseudomonas aeruginosa (ATCC 25853) | 550.96 µM |

| Staphylococcus epidermidis (ATCC 12228) | 537.81 µM |

These findings suggest that the compound could serve as a prototype for developing new antimicrobial agents, particularly against resistant strains of bacteria.

3. Antiviral Properties

Emerging studies have also explored the antiviral potential of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide. It has shown activity against certain viral pathogens, although the specific mechanisms and efficacy require further investigation.

The biological activity of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide is attributed to its ability to interact with various molecular targets:

- Kinase Inhibition: Similar to other piperidine derivatives like Imatinib, this compound may inhibit tyrosine kinases involved in cell signaling pathways critical for cancer proliferation.

- Antimicrobial Mechanisms: The compound disrupts bacterial cell wall synthesis or function, leading to cell death.

Synthesis and Research Applications

The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide typically involves multi-step organic reactions:

- Formation of Piperidine Ring: Cyclization reactions using appropriate precursors.

- Pyrimidine Ring Formation: Condensation reactions between three-carbon compounds and amidines.

- Coupling Reactions: Utilizing Suzuki–Miyaura cross-coupling methods.

- Cinnamamide Formation: Amide bond formation using coupling agents.

Propriétés

IUPAC Name |

(E)-3-phenyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c24-19(10-9-16-7-3-1-4-8-16)21-15-17-20-12-11-18(22-17)23-13-5-2-6-14-23/h1,3-4,7-12H,2,5-6,13-15H2,(H,21,24)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHFZVOXGCPPCB-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.